2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. This compound has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function through signal transduction pathways that, when activated, lead to various cellular responses. The compound’s interaction with these receptors inhibits these pathways, leading to changes in cell behavior .
Biochemical Pathways
The compound affects the FGF-FGFR axis , which is involved in several signal transduction pathways . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The compound’s inhibitory action on FGFRs disrupts these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the formation of the pyrrolopyridine core followed by functionalization at specific positions. The synthetic route may involve:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the ethanamine group at the 3-position of the pyrrolopyridine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Scientific Research Applications
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs.
Medicine: It has potential therapeutic applications in cancer treatment due to its FGFR inhibitory activity.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives that also target FGFRs. Examples include:
Pexidartinib: A kinase inhibitor used for the treatment of tenosynovial giant cell tumor.
Other FGFR Inhibitors: Compounds like AZD4547 and BGJ-398, which are also being investigated for their anti-cancer properties.
Uniqueness
What sets 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride apart is its specific structure, which may confer unique binding properties and selectivity towards FGFRs. This can result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .
Properties
IUPAC Name |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIFXDLMPJWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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